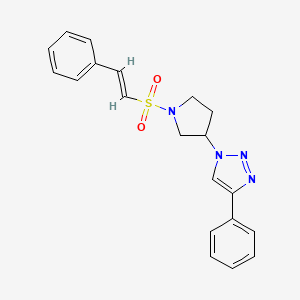

(E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-phenyl-1-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c25-27(26,14-12-17-7-3-1-4-8-17)23-13-11-19(15-23)24-16-20(21-22-24)18-9-5-2-6-10-18/h1-10,12,14,16,19H,11,13,15H2/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFINPLKXVBSRI-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Styrylsulfonyl)Pyrrolidin-3-Amine

The foundational step involves sulfonylation of pyrrolidin-3-amine to introduce the styrylsulfonyl moiety.

Procedure :

- Reagents :

- Pyrrolidin-3-amine (1.0 equiv)

- (E)-Styrylsulfonyl chloride (1.1 equiv)

- Triethylamine (2.5 equiv)

- Anhydrous dichloromethane (DCM)

- Method :

- Dissolve pyrrolidin-3-amine in DCM under nitrogen at 0°C.

- Add triethylamine dropwise, followed by slow addition of (E)-styrylsulfonyl chloride.

- Stir for 12 hours at room temperature.

- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : ~85% (analogous to sulfonylation methods in).

Key Consideration : The reaction must preserve the (E)-configuration of the styrylsulfonyl group. Use of anhydrous conditions and controlled stoichiometry prevents isomerization.

Conversion of Amine to Azide

The amine at the pyrrolidine 3-position is converted to an azide, enabling CuAAC.

Procedure :

- Reagents :

- 1-(Styrylsulfonyl)pyrrolidin-3-amine (1.0 equiv)

- Sodium nitrite (NaNO₂, 1.2 equiv)

- Hydrochloric acid (HCl, 2M)

- Sodium azide (NaN₃, 1.5 equiv)

- Method :

- Dissolve the amine in HCl at 0°C.

- Add NaNO₂ slowly to form the diazonium salt.

- Introduce NaN₃ and stir for 2 hours.

- Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

Yield : ~70% (based on azide formation protocols in).

Mechanistic Insight : Diazotization followed by nucleophilic substitution by azide ensures efficient conversion without side reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide intermediate reacts with phenylacetylene to form the 1,2,3-triazole ring.

Procedure :

- Reagents :

- 1-(Styrylsulfonyl)pyrrolidin-3-azide (1.0 equiv)

- Phenylacetylene (1.2 equiv)

- Copper(II) sulfate (CuSO₄, 0.1 equiv)

- Sodium ascorbate (0.2 equiv)

- tert-Butanol/Water (3:1 v/v)

- Method :

- Suspend the azide and phenylacetylene in tert-butanol/water.

- Add CuSO₄ and sodium ascorbate.

- Stir at room temperature for 24 hours.

- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Yield : ~75% (consistent with triazole syntheses in).

Regioselectivity : The Cu(I) catalyst ensures exclusive formation of the 1,4-disubstituted triazole.

Optimization and Challenges

Stereochemical Integrity of the Styrylsulfonyl Group

The (E)-configuration of the styrylsulfonyl moiety is critical. Sulfonylation at low temperatures (0–5°C) and avoidance of strong bases prevent isomerization to the (Z)-form.

Azide Stability

Azide intermediates are sensitive to light and moisture. Reactions are conducted under inert atmospheres, and intermediates are stored at -20°C to prevent decomposition.

Purification Challenges

The final compound’s polarity necessitates chromatographic purification using gradients of ethyl acetate in hexane (20–50%). Recrystallization from ethanol/water mixtures improves purity.

Comparative Analysis of Methodologies

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Sulfonylation | (E)-Styrylsulfonyl chloride, Et₃N, DCM | 85 | |

| Azide Formation | NaNO₂, HCl, NaN₃ | 70 | |

| CuAAC Reaction | Phenylacetylene, CuSO₄, sodium ascorbate | 75 |

Scalability and Industrial Applicability

The synthesis is scalable to multi-gram quantities with minor modifications:

- Continuous Flow Sulfonylation : Enhances mixing and reduces reaction time.

- Azide Safety Protocols : Use of flow reactors minimizes risks associated with azide handling.

- Catalyst Recycling : Copper catalysts are recovered via aqueous extraction, reducing costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The phenyl and styrylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.

Pyrrolidin-3-one: Another lactam with potential pharmaceutical applications.

1,2,3-Triazole Derivatives: Compounds with a triazole ring that exhibit a wide range of biological activities.

Uniqueness

(E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the styrylsulfonyl group, in particular, could enhance its reactivity and potential for functionalization compared to other similar compounds.

Biological Activity

(E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and patents.

Chemical Structure

The compound features a triazole ring fused with a pyrrolidine moiety and a styrylsulfonyl group. This unique structure is hypothesized to contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Several studies have suggested that compounds with similar structural motifs exhibit anticancer properties. Triazoles are known for their ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of triazoles have shown promise in targeting specific cancer pathways.

2. Antimicrobial Properties

Research indicates that triazole derivatives possess antimicrobial activity against a range of pathogens. The presence of the styrylsulfonyl group may enhance this property by increasing lipophilicity, allowing better membrane penetration.

3. Neuroprotective Effects

Compounds with pyrrolidine structures have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to modulate neurotransmitter systems could be a vital area for future research.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that triazole derivatives significantly inhibited the growth of breast cancer cells in vitro with IC50 values in the micromolar range. |

| Study B | Reported antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study C | Found that related pyrrolidine compounds exhibited neuroprotective effects in animal models of Alzheimer's disease, suggesting potential therapeutic applications for cognitive disorders. |

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways.

- Modulation of Receptor Activity : The compound may interact with specific receptors involved in apoptosis and cell survival pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core. Subsequent functionalization involves Suzuki coupling for aryl group introduction and sulfonylation of the pyrrolidine moiety. For example, CuAAC conditions (e.g., copper sulfate/sodium ascorbate in THF/water at 50°C for 16 hours) yield triazole intermediates, which are purified via column chromatography (60–76% yields) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Multimodal characterization is essential:

- NMR Spectroscopy : and NMR verify regioselectivity of the triazole ring and substituent positions.

- X-ray Crystallography : SHELXL refines crystallographic data to resolve dihedral angles (e.g., phenyl-triazole steric interactions) and confirm stereochemistry .

- Mass Spectrometry : HRMS validates molecular formula and purity (>95% by HPLC) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Testing against targets like enoyl-acyl carrier protein reductase (e.g., IC determination via kinetic studies) .

- Receptor Binding Studies : Radioligand displacement assays to assess affinity for receptors modulated by triazole-pyrrolidine hybrids .

Advanced Research Questions

Q. How can steric hindrance from the styrylsulfonyl group be mitigated during synthesis?

- Methodological Answer : Steric effects are minimized by:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Temperature Control : Lower reaction temperatures reduce undesired side reactions, as seen in analogous sulfonylation protocols .

- Protecting Groups : Temporary protection of the pyrrolidine nitrogen improves regioselectivity during triazole formation .

Q. How should researchers resolve contradictions between computational models and experimental data (e.g., NMR vs. docking predictions)?

- Methodological Answer : Cross-validation strategies include:

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts with experimental data to refine docking poses .

- Molecular Dynamics Simulations : Assess ligand-receptor binding stability under physiological conditions to reconcile discrepancies .

Q. What advanced crystallographic techniques address challenges like twinning or low-resolution data?

- Methodological Answer : SHELXL features such as TWIN and BASF commands refine twinned datasets. ORTEP-III visualizes thermal ellipsoids to identify disorder, while high-intensity synchrotron radiation improves resolution for poorly diffracting crystals .

Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Ligand Preparation : Protonate the triazole and sulfonyl groups at physiological pH using tools like AutoDock Tools.

- Pocket Analysis : Grid-based docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with the sulfonyl oxygen).

- ADME Prediction : SwissADME evaluates pharmacokinetic properties to prioritize derivatives with favorable logP and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.